molecular formula C8H10OS B2508565 [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol CAS No. 2550997-55-0

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol

Cat. No. B2508565
CAS RN: 2550997-55-0
M. Wt: 154.23
InChI Key: SWPRYIDABUXSIR-YUMQZZPRSA-N
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Description

“[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol” is a chemical compound with a molecular weight of 154.23 . The compound is stored at temperatures below -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10OS/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.23 . The compound is stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

  • Material Science and Pharmaceuticals Applications :

    • Thiophene derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018).
    • Thiophenes have significant applications in material science, particularly in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
  • Organocatalysis :

    • Thiophene-based compounds like (1R,3S,4S)-2-Azanorbornyl-3-methanol have been used as catalysts for enantioselective epoxidation of α,β-enones, indicating their potential in asymmetric synthesis and organocatalysis (Lu et al., 2008).
  • Chiral Separation in Analytical Chemistry :

    • Compounds such as (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate have been used for the enantioseparation of beta-blockers, highlighting their role in chiral chromatographic separations (Péter et al., 2001).
  • Effects on Lipid Dynamics :

    • The presence of methanol in thiophene-based compounds can impact lipid dynamics, influencing the structure-function relationship associated with biological membranes. This is significant in biomembrane and proteolipid studies (Nguyen et al., 2019).
  • Polymer and Solar Cell Research :

    • Thiophene-based polymers have shown efficiency enhancement in solar cells after methanol treatment, indicating their utility in photovoltaic research and development (Zhou et al., 2013).
  • Spectral and Docking Studies in Drug Design :

    • Thiophene derivatives have been explored in the design of antibacterial agents, with studies focusing on spectral characterization and docking studies, which are critical in drug discovery (Shahana & Yardily, 2020).
  • Electrochromic Properties for Optical Applications :

    • Thiophene-based compounds have been synthesized and characterized for their electrochromic properties, which are useful in optical and electronic device applications (Carbas et al., 2017).
  • Enantioselective Photocatalysis :

    • Thiophene-based compounds have been used in enantioselective photocatalysis, highlighting their potential in asymmetric photochemical transformations (Pecho et al., 2021).
  • Synthesis and Characterization in Organic Chemistry :

    • The synthesis and characterization of thiophene derivatives play a critical role in organic chemistry and material science, as evidenced by various studies focusing on their preparation and analysis (Khan et al., 2015).
  • Biological Conversion of Methanol in Microbial Engineering :

    • Thiophene-based compounds have been studied in the context of engineering E. coli for the conversion of methanol to valuable metabolites, demonstrating their relevance in biotechnology and metabolic engineering (Whitaker et al., 2017).

Mechanism of Action

The mechanism of action for “[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol” is not specified in the available resources. It’s important to note that the mechanism of action for a compound can vary depending on its use in different contexts .

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPRYIDABUXSIR-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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